2-(3-Chloro-5-fluorophenyl)-2-butanol
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Overview
Description
2-(3-Chloro-5-fluorophenyl)-2-butanol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl group attached to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)-2-butanol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as the preparation of the Grignard reagent, its reaction with 3-chloro-5-fluorobenzaldehyde, and subsequent purification of the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is 2-(3-Chloro-5-fluorophenyl)-2-butanone.
Reduction: The major product is 2-(3-Chloro-5-fluorophenyl)butane.
Substitution: The products depend on the substituents introduced, such as 2-(3-Hydroxy-5-fluorophenyl)-2-butanol if chlorine is replaced by a hydroxyl group.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-Chloro-5-fluorophenyl)-2-butanol exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorophenol
- 3-Chloro-5-fluorophenyl-1,2,3-triazole
Uniqueness
2-(3-Chloro-5-fluorophenyl)-2-butanol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties such as increased reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-3-10(2,13)7-4-8(11)6-9(12)5-7/h4-6,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCDFJKCTATKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC(=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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